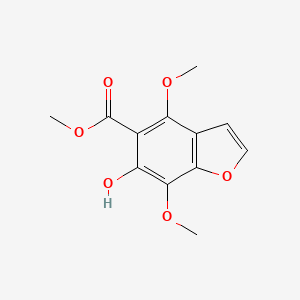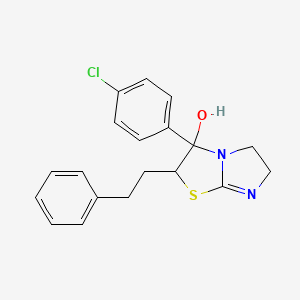
3-(4-Chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)imidazo(2,1-b)thiazol-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenethyl group, and a tetrahydroimidazo[2,1-b]thiazol-3-ol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol typically involves the condensation of 4-chlorobenzaldehyde with phenethylamine, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 3-(4-Bromophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
- 3-(4-Methylphenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
- 3-(4-Nitrophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol
Uniqueness
What sets 3-(4-Chlorophenyl)-2-phenethyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-3-ol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential as a therapeutic agent .
特性
CAS番号 |
86346-78-3 |
|---|---|
分子式 |
C19H19ClN2OS |
分子量 |
358.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol |
InChI |
InChI=1S/C19H19ClN2OS/c20-16-9-7-15(8-10-16)19(23)17(24-18-21-12-13-22(18)19)11-6-14-4-2-1-3-5-14/h1-5,7-10,17,23H,6,11-13H2 |
InChIキー |
MEGNZURPRPZTQJ-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=N1)SC(C2(C3=CC=C(C=C3)Cl)O)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


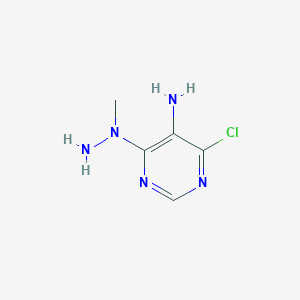
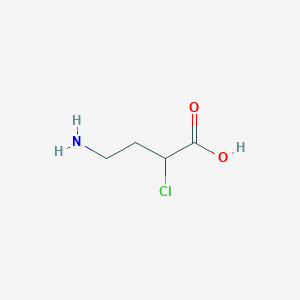
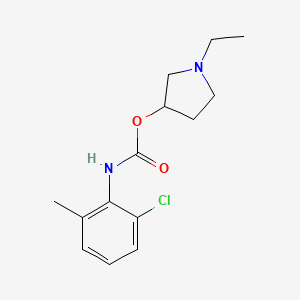
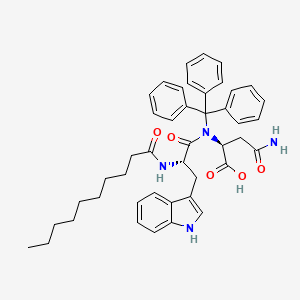
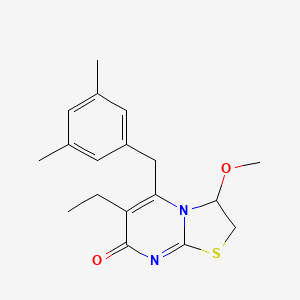
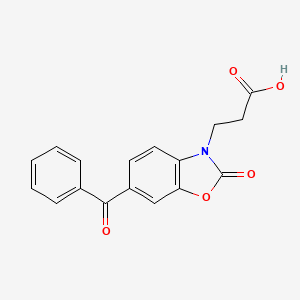
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)
![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)
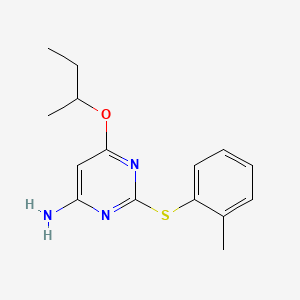
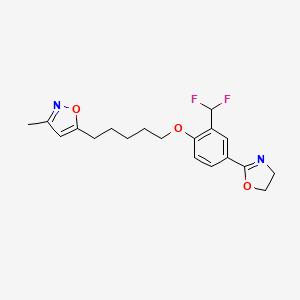
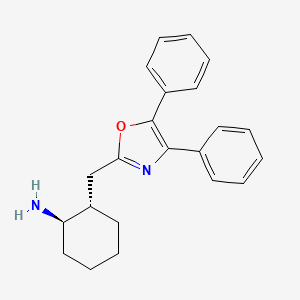
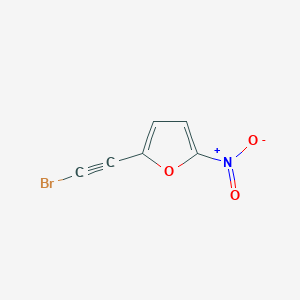
![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)
